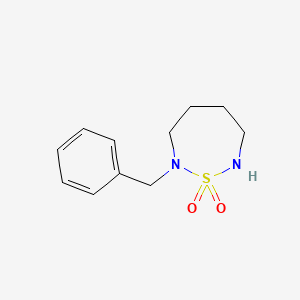

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

Description

BenchChem offers high-quality 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTKYQQQHIFMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a seven-membered sulfonamide ring structure. While this specific molecule is commercially available, it remains a largely uncharacterized entity in publicly accessible scientific literature. This technical guide consolidates the available information on its fundamental properties and provides a theoretical framework for its synthesis and potential areas of investigation. The document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related heterocyclic systems.

Introduction and Molecular Overview

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, with the CAS number 1017782-61-4, belongs to the class of saturated heterocyclic compounds known as thiadiazepanes. The core structure is a seven-membered ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms. The sulfur atom is in its highest oxidation state, forming a sulfonyl group (SO₂), which classifies this molecule as a cyclic sulfonamide or sultam. The benzyl group (a phenylmethyl substituent) is attached to the nitrogen atom at the 2-position of the ring.

The presence of the sulfonyl group imparts significant polarity and hydrogen bond accepting capabilities to the molecule. The benzyl group adds a nonpolar, aromatic character, creating an amphipathic molecule. The seven-membered ring is conformationally flexible, which could be a significant factor in its interaction with biological targets.

Physicochemical and Structural Properties

Based on information from commercial suppliers, the fundamental properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide are summarized in the table below.

| Property | Value |

| CAS Number | 1017782-61-4 |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 72-74 °C |

| Solubility | Soluble in methanol and dichloromethane |

| Chemical Structure |  |

Structural Insights: The 1,2,7-thiadiazepane ring system is a relatively uncommon heterocyclic scaffold. The endocyclic sulfonamide moiety is a key structural feature, known to be a stable and often well-tolerated functional group in medicinal chemistry. The exocyclic benzyl group provides a handle for potential derivatization to explore structure-activity relationships.

Proposed Synthesis Pathway

While no specific, peer-reviewed synthesis protocol for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has been identified, a plausible synthetic route can be proposed based on established methods for the formation of cyclic sulfonamides. The following multi-step synthesis is a logical and feasible approach.

Step-by-Step Proposed Synthesis:

-

Reductive Amination: The synthesis would likely commence with the reductive amination of a suitable amino alcohol, such as 4-aminobutanol, with benzaldehyde. This reaction, typically carried out in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride, would yield N-benzyl-4-aminobutanol.

-

Sulfonylation: The resulting N-benzyl-4-aminobutanol would then be reacted with a sulfonylating agent. A common choice would be 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. This step would form the linear sulfonamide intermediate, N-benzyl-N-(4-hydroxybutyl)-2-chloroethanesulfonamide.

-

Intramolecular Cyclization (Williamson Ether Synthesis Analogue): The final step would be an intramolecular cyclization to form the seven-membered ring. This is analogous to a Williamson ether synthesis, where the hydroxyl group, deprotonated by a base (e.g., sodium hydride), acts as a nucleophile, displacing the chloride on the chloroethyl group to close the ring and form 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.

-

Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the desired purity.

Spectroscopic Characterization (Theoretical)

Although experimental spectra are not available in the literature, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals. The aromatic protons of the benzyl group would appear in the range of 7.2-7.4 ppm. The benzylic methylene protons would likely be a singlet around 4.5 ppm. The protons on the seven-membered ring would give rise to a series of multiplets in the aliphatic region (likely 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the benzyl group between 127-140 ppm. The benzylic carbon would be expected around 50-60 ppm. The four carbon atoms of the thiadiazepane ring would appear in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1350 cm⁻¹ and 1150 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 240.32. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the seven-membered ring.

Reactivity and Stability

The 1,2,7-thiadiazepane 1,1-dioxide ring is expected to be chemically robust under many conditions. The sulfonamide linkage is generally stable to hydrolysis, except under harsh acidic or basic conditions. The benzyl group could potentially be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C). The nitrogen atoms in the ring are part of a sulfonamide and an N-alkyl amine, respectively, and their nucleophilicity will be influenced by the electron-withdrawing nature of the adjacent sulfonyl and benzyl groups.

Biological and Pharmacological Potential (Exploratory)

To date, there are no published studies on the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. However, the broader class of thiadiazepine and related sulfonamide-containing heterocycles has been explored for a variety of therapeutic applications. Some related structures have shown activities as:

-

Enzyme Inhibitors: The sulfonamide moiety is a well-known pharmacophore that can act as a transition-state mimic or a zinc-binding group in various enzymes.

-

CNS Agents: The conformational flexibility of the seven-membered ring could allow it to adopt conformations suitable for binding to receptors in the central nervous system.

-

Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents.

The exploration of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in these and other therapeutic areas would require a systematic biological screening campaign.

An In-depth Technical Guide to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

CAS Number: 1017782-61-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound belonging to the class of saturated seven-membered cyclic sulfamides. The core structure, a 1,2,7-thiadiazepane 1,1-dioxide, represents a unique scaffold that has been relatively underexplored in medicinal chemistry compared to its five- and six-membered counterparts. The presence of the sulfamide functional group, a well-established pharmacophore, and the conformational flexibility of the seven-membered ring suggest that this class of compounds could offer novel pharmacological properties. This guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery and chemical biology.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1017782-61-4 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| Appearance | Off-white to light yellow powder | Commercial Suppliers |

| Melting Point | 72-74 °C | Commercial Suppliers |

| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | [1] |

| InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N | [1] |

| SMILES | C1CN(CC2=CC=CC=C2)S(=O)(=O)NCCC1 | [1] |

Proposed Synthesis

While a specific, detailed synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has not been extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of cyclic sulfamides. The proposed two-step synthesis involves the initial formation of the unsubstituted 1,2,7-thiadiazepane 1,1-dioxide ring followed by N-benzylation.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,2,7-Thiadiazepane 1,1-dioxide

This step involves the cyclization of a linear diamine with sulfuroyl chloride. The choice of a suitable base and solvent is critical to control the reaction rate and minimize side products.

Materials:

-

1,4-Diaminobutane

-

Sulfuroyl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,4-diaminobutane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuroyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford 1,2,7-thiadiazepane 1,1-dioxide.

Step 2: Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

This step involves the N-alkylation of the cyclic sulfamide with benzyl bromide. The use of a strong, non-nucleophilic base is essential for the deprotonation of the sulfamide nitrogen.

Materials:

-

1,2,7-Thiadiazepane 1,1-dioxide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 1,2,7-thiadiazepane 1,1-dioxide (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.

Potential Applications and Future Research Directions

While there is a lack of specific biological data for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in the current literature, the broader class of cyclic sulfamides has demonstrated a wide range of biological activities. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity: Numerous studies have highlighted the potential of cyclic sulfamides as anticancer agents. For instance, a series of seven-membered cyclic sulfamides were found to inhibit the growth of various cancer cell lines, with some compounds showing selective activity against breast cancer cells[2]. The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells[2]. Given these precedents, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and its derivatives warrant investigation for their potential antiproliferative and pro-apoptotic effects in various cancer models.

Enzyme Inhibition: The sulfamide moiety is a known zinc-binding group and has been incorporated into inhibitors of various metalloenzymes. For example, arylsulfonamides have been developed as potent inhibitors of carbonic anhydrases, some of which are implicated in cancer[3]. The structural features of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could be amenable to binding within the active sites of various enzymes, and it could be a starting point for the design of novel enzyme inhibitors.

Antiviral Activity: Recent research has identified cyclic sulfonamide derivatives as potential inhibitors of SARS-CoV-2[4]. This discovery opens up a new avenue for the exploration of this chemical class in the development of antiviral therapeutics. Screening 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide against a panel of viruses could reveal unexpected and valuable activities.

Future Research: The lack of published data on the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide presents a significant opportunity for new research. Key areas for future investigation include:

-

Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and cancer cell lines, is warranted.

-

Structural Analogs: The synthesis and evaluation of a library of derivatives of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, with modifications to the benzyl group and substitutions on the thiadiazepane ring, could lead to the discovery of compounds with enhanced potency and selectivity.

-

Pharmacokinetic Profiling: For any active compounds identified, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for their development as potential drug candidates.

Conclusion

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a readily accessible heterocyclic compound with physicochemical properties that make it suitable for further investigation. While its specific biological activities remain to be elucidated, the broader class of cyclic sulfamides has shown significant promise in various therapeutic areas. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of this intriguing molecule. The untapped potential of this compound and its derivatives makes it a compelling target for researchers in drug discovery and medicinal chemistry.

References

[2] Lee, J., et al. (2015). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 6(9), 965-970. [Link]

[3] Angeli, A., et al. (2021). Synthesis, biochemical screening and in-silico investigations of arylsulfonamides bearing linear and cyclic tails. Bioorganic & Medicinal Chemistry, 49, 116434. [Link]

[4] Jo, S., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 32, 127705. [Link]

Sources

- 1. 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | 1017782-61-4 [amp.chemicalbook.com]

- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biochemical screening and in-silico investigations of arylsulfonamides bearing linear and cyclic tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and potential applications of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues, particularly cyclic sulfonamides (sultams) and other thiadiazepane derivatives, to present a scientifically grounded and technically detailed resource. The proposed synthesis, characterization data, and discussion of potential biological activities are based on established principles of organic chemistry and medicinal chemistry, offering valuable insights for researchers interested in this and related heterocyclic scaffolds.

Introduction: The 1,2,7-Thiadiazepane 1,1-Dioxide Scaffold

The 1,2,7-thiadiazepane 1,1-dioxide core represents a seven-membered saturated heterocyclic system containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 7. The 1,1-dioxide designation indicates that the sulfur atom is in its highest oxidation state, forming a sulfonyl group. This class of compounds, broadly categorized as sultams, are cyclic analogs of sulfonamides. Sultams have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and antiviral properties[1]. The introduction of a benzyl group at the 2-position of the thiadiazepane ring, as in 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, can significantly influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets.

This guide will first delineate a plausible and scientifically sound synthetic pathway to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. Subsequently, a detailed analysis of its expected physicochemical and spectroscopic properties will be provided, drawing comparisons with known N-benzyl sulfonamides and related cyclic systems. Finally, the potential pharmacological applications of this molecule will be explored based on the established bioactivities of analogous heterocyclic structures.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide consists of a seven-membered thiadiazepane ring with a benzyl substituent on one of the nitrogen atoms.

Caption: 2D representation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₁H₁₆N₂O₂S | Elemental Composition |

| Molecular Weight | 240.32 g/mol | Elemental Composition |

| Appearance | Likely a white to off-white solid | General property of similar organic compounds |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Based on related N-benzyl sulfonamides. |

| Solubility | Predicted to have good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate. Low solubility in water is expected.[1][2][3][4][5] | Based on the general solubility of sulfonamides and the presence of the benzyl group. |

| pKa | The sulfonamide nitrogen is weakly acidic. | General characteristic of sulfonamides. |

Synthesis and Purification

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 1,2,7-Thiadiazepane 1,1-dioxide

This step involves the cyclization of 1,4-diaminobutane with a suitable sulfonylating agent. A common method for the formation of cyclic sulfonamides is the reaction of a diamine with a sulfonyl chloride.

Protocol:

-

To a stirred solution of 1,4-diaminobutane (1.0 eq) and a non-nucleophilic base such as pyridine (2.2 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,7-thiadiazepane 1,1-dioxide.

Step 2: N-Benzylation of 1,2,7-Thiadiazepane 1,1-dioxide

The final step is the introduction of the benzyl group onto one of the nitrogen atoms of the thiadiazepane ring. This can be achieved through a standard N-alkylation reaction.

Protocol:

-

To a stirred suspension of a strong base like sodium hydride (NaH, 1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) at 0 °C, add a solution of 1,2,7-thiadiazepane 1,1-dioxide (1.0 eq) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.

Spectroscopic Characterization

The structural elucidation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl group (5H) in the range of δ 7.2-7.4 ppm.[6][7] - A singlet for the benzylic methylene protons (2H) around δ 4.3-4.5 ppm.[7] - Multiple signals for the methylene protons of the thiadiazepane ring in the aliphatic region (δ 1.5-3.5 ppm). - A broad singlet for the NH proton of the sulfonamide group (if present as a mixture of isomers or unreacted starting material).[8] |

| ¹³C NMR | - Aromatic carbon signals of the benzyl group between δ 127-138 ppm.[6][8][9] - A signal for the benzylic methylene carbon around δ 45-50 ppm. - Aliphatic carbon signals of the thiadiazepane ring in the range of δ 20-60 ppm.[10] |

| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations of the SO₂ group around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[8] - C-H stretching vibrations of the aromatic and aliphatic groups. - N-H stretching vibration (if the secondary amine is present) around 3200-3300 cm⁻¹.[8] |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 240.32. - A prominent fragment ion corresponding to the benzyl cation (m/z 91).[11][12] - Other fragment ions resulting from the cleavage of the thiadiazepane ring.[6] |

Potential Applications and Future Directions

While the specific biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has not been reported, the broader class of thiadiazepane dioxides and related sultams exhibit a range of pharmacological properties. This suggests that the target molecule could be a valuable scaffold for drug discovery.

Caption: Potential pharmacological applications of the target scaffold.

Antimicrobial Activity

Many sulfonamide-containing compounds are known for their antibacterial properties. The thiadiazepane dioxide core could mimic the structural features of other antimicrobial agents, and the benzyl group could enhance cell membrane permeability. Further studies to evaluate its activity against a panel of pathogenic bacteria and fungi are warranted.

Anticancer Activity

Certain cyclic sulfonamides have demonstrated cytotoxic effects against various cancer cell lines[1]. The mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Screening of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in cancer cell line panels could reveal potential antitumor activity.

Antiviral Activity

Thiadiazole and thiadiazine derivatives have been reported to possess antiviral activity against a range of viruses[5][13]. The unique three-dimensional structure of the thiadiazepane ring system could allow it to interact with viral proteins, such as proteases or polymerases, thereby inhibiting viral replication.

In Silico and ADME-Tox Prediction

Before embarking on extensive in vitro and in vivo studies, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties would be a prudent step[14][15]. Computational models can provide initial insights into the drug-likeness of the molecule, its potential for oral bioavailability, and any potential toxicological liabilities.

Conclusion

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a novel heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, a plausible synthetic route, expected characterization data, and potential pharmacological applications. The information presented herein, based on the established chemistry of related compounds, serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other substituted thiadiazepane 1,1-dioxide scaffolds. Further experimental validation of the proposed synthesis and biological evaluation are necessary to fully elucidate the properties and potential of this intriguing molecule.

References

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 70(12), 1334–1340. Available at: [Link]

-

Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. E-Journal of Chemistry, 8(1), 239-246. Available at: [Link]

-

Jios, J. L., et al. (2005). N-Aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines: 1H and 13C NMR spectral assignments and conformational analysis. Magnetic Resonance in Chemistry, 43(11), 901-907. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase and DHFR inhibition. RSC advances, 11(44), 27508-27521. Available at: [Link]

-

Zhu, J., et al. (2018). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Journal of the American Society for Mass Spectrometry, 29(4), 738-746. Available at: [Link]

-

Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4737-4750. Available at: [Link]

-

Maltarollo, V. G., Gertrudes, J. C., & Honorio, K. M. (2017). Development of predictive in silico models for ADME properties. Expert opinion on drug discovery, 12(3), 293-306. Available at: [Link]

-

Mondal, S., & Jana, S. (2021). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC medicinal chemistry, 12(10), 1646–1664. Available at: [Link]

-

Zang, Q., et al. (2012). Automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael strategy. ACS combinatorial science, 14(8), 456–459. Available at: [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). Predicting ADME properties in silico: methods and models. Drug discovery today, 8(24), 1135–1142. Available at: [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14, 803-808. Available at: [Link]

-

Cheng, J. P., et al. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of mass spectrometry: JMS, 52(4), 197–203. Available at: [Link]

-

Choi, S. H., et al. (2005). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 108(1), 126–135. Available at: [Link]

-

Singh, S., et al. (2022). Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. Biointerface Research in Applied Chemistry, 12(2), 2253-2264. Available at: [Link]

-

N-benzyl-p-toluenesulfonamide - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Wang, X., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 16(1), 6127. Available at: [Link]

-

Hasan, H. A., & Al-Sudani, M. A. A. (2023). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 32-46. Available at: [Link]

Sources

- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The deorphanization of novel chemical entities—the process of identifying their biological targets and mechanisms of action (MoA)—is a cornerstone of modern drug discovery.[1][2] This guide presents a comprehensive, multi-phased strategic workflow for the systematic elucidation of the MoA for a novel compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. Given the absence of established biological data for this specific molecule, this document serves as a technical and methodological roadmap. It is designed to guide researchers through hypothesis generation, phenotypic screening, target identification and validation, and pathway analysis. By integrating computational, biochemical, and cell-based approaches, this guide provides a self-validating framework to rigorously characterize the compound's biological activity from the initial observation of a cellular phenotype to the confirmation of a specific molecular interaction and its downstream consequences.

Introduction: The Compound in Focus

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a seven-membered thiadiazepane ring system.[3] The structure incorporates a sulfone group (1,1-dioxide) and a benzyl substituent on one of the nitrogen atoms. While the synthesis of such compounds is achievable, the biological activity and therapeutic potential of this specific molecule remain uncharacterized.[3] Thiadiazole derivatives, a related class of sulfur-nitrogen heterocycles, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting that the core scaffold of our compound of interest is a promising starting point for investigation.[4][5][6]

The objective of this guide is to outline a robust, systematic, and technically sound strategy to uncover the MoA of this novel compound, a critical step in evaluating its potential as a therapeutic agent or a chemical probe.[7]

Phase I: Hypothesis Generation & Initial Biological Profiling

Before embarking on extensive wet-lab experiments, a foundational phase of in silico analysis and broad phenotypic screening is essential to generate initial hypotheses and identify a quantifiable biological effect.

Computational Assessment & Target Prediction

The principle that compounds with similar structures often exhibit similar biological activities is a cornerstone of computational pharmacology.[1] This phase leverages that principle to narrow the vast landscape of potential biological targets.

-

Structural Similarity Analysis: Utilize computational databases (e.g., ChEMBL, PubChem) to identify known bioactive molecules that are structurally analogous to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. This can provide initial clues about potential target classes (e.g., kinases, G-protein coupled receptors, enzymes).

-

Target Prediction Modeling: Employ machine learning and Bayesian modeling algorithms that use the compound's structure to predict a ranked list of likely protein targets.[1] These tools are trained on vast datasets of known drug-target interactions.

-

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will help anticipate potential liabilities and inform the design of subsequent cell-based and in vivo experiments.

Phenotypic Screening: Uncovering a Cellular Response

Phenotypic screening, which assesses the effect of a compound on whole cells or organisms without a preconceived target, is a powerful approach for discovering novel biological activities.[7][8] The initial goal is to identify a robust and reproducible cellular response.

A primary screening panel should include a diverse set of assays to maximize the chances of detecting an effect.

Table 1: Initial Phenotypic Screening Panel

| Assay Type | Principle | Endpoint Measured | Potential Implication |

| Cytotoxicity/Viability | Measures overall cell health and metabolic activity.[9] | Cell death, metabolic rate (e.g., MTT reduction, LDH release).[9][10] | General toxicity, potential anticancer activity. |

| Cell Proliferation | Quantifies the rate of cell division over time. | DNA synthesis (e.g., BrdU incorporation), cell count. | Cytostatic effects, potential anticancer activity. |

| Apoptosis Assay | Detects programmed cell death. | Caspase activation, Annexin V staining. | Induction of apoptosis (relevant for cancer). |

| Anti-inflammatory Assay | Measures the inhibition of inflammatory cytokine production in immune cells (e.g., LPS-stimulated macrophages). | Levels of TNF-α, IL-6 via ELISA. | Anti-inflammatory potential. |

| Neuronal Viability Assay | Assesses toxicity or protection in neuronal cell lines. | Neurite outgrowth, cell survival. | Neurotoxicity or neuroprotective effects. |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a foundational experiment to determine the cytotoxic or cytostatic effects of the compound.

-

Cell Culture: Seed a 96-well plate with a relevant human cell line (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in culture medium. The concentration range should be broad (e.g., from 1 nM to 100 µM) to capture a full dose-response curve. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Caption: Phase I workflow for initial compound characterization.

Phase II: Target Identification & Validation

Once a reliable phenotypic effect is confirmed, the next critical phase is to identify the direct molecular target(s) of the compound.[11][12] This process, often called target deconvolution, can be approached using several complementary strategies.[1]

Affinity-Based Approaches

These methods rely on using the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample like a cell lysate.[11][12]

-

Affinity Chromatography (Pull-down Assay): This is a direct biochemical method.[1] A version of the compound is synthesized with an attached linker and affinity tag (e.g., biotin).[11] This tagged molecule is immobilized on a solid support (e.g., streptavidin-coated beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.[12]

-

Photoaffinity Labeling: This technique uses a compound modified with a photo-reactive group. Upon UV irradiation, the compound forms a covalent bond with its target protein, allowing for more stringent purification and identification.

Experimental Protocol: Biotin-Tagged Pull-Down Assay

-

Probe Synthesis: Synthesize an analog of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide that incorporates a linker arm terminating in a biotin molecule. It is crucial to attach the linker at a position that does not disrupt the compound's biological activity, as confirmed by repeating the primary phenotypic assay.

-

Cell Lysate Preparation: Grow a large culture of the responsive cell line and prepare a native protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

-

Incubation: Incubate the cell lysate with the biotinylated compound for several hours at 4°C to allow for binding.

-

Competitive Control (Crucial for Validation): In a parallel control experiment, pre-incubate the lysate with a high concentration (e.g., 100-fold excess) of the original, untagged compound before adding the biotinylated probe. This will compete for binding to the true target, and any proteins that are absent in this control but present in the main experiment are high-confidence candidates.

-

Affinity Capture: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate to capture the biotinylated compound-protein complexes.

-

Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.

-

Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Genetic and Indirect Approaches

These methods identify targets by observing how genetic perturbations alter a cell's response to the compound.

-

Haploinsufficiency Profiling: This technique, often used in yeast, screens a library of heterozygous deletion mutants to find strains that are hypersensitive to the compound.[8] Hypersensitivity suggests that the deleted gene may be the drug's target.[8]

-

CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes whose knockout confers either resistance or sensitivity to the compound. Genes that cause resistance when knocked out are strong candidates for being the direct target.

Caption: Phase II workflow for target identification and validation.

Phase III: Pathway Analysis & MoA Confirmation

With a validated target in hand, the final phase is to confirm the direct interaction biochemically and map the downstream cellular consequences of this interaction. This step solidifies the full mechanism of action.[13]

Biochemical Confirmation

Direct interaction between the compound and the purified target protein must be demonstrated.

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).[13]

-

Receptor Binding Assays: If the target is a receptor, radioligand binding assays can be used to measure the compound's affinity (Kd) for the receptor.[10]

-

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics and thermodynamics of the compound-protein interaction, providing definitive proof of a direct physical interaction.

Cellular Pathway Elucidation

This involves investigating the downstream signaling events that occur in the cell after the compound engages its target.

Table 2: Common Techniques for Pathway Analysis

| Technique | Purpose | Information Gained |

| Western Blotting | To measure changes in protein expression or post-translational modifications (e.g., phosphorylation). | Confirmation that the compound modulates the activity of a known signaling pathway downstream of the target. |

| Quantitative PCR (qPCR) | To measure changes in gene expression. | Identification of genes whose transcription is regulated by the target's activity. |

| Reporter Gene Assays | To measure the activity of a specific transcription factor or signaling pathway. | A functional readout of the compound's effect on a pathway of interest. |

| Immunofluorescence | To visualize changes in protein localization within the cell. | Evidence of protein translocation (e.g., from cytoplasm to nucleus) in response to the compound. |

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This protocol assumes the validated target is a kinase (e.g., "Kinase X") and we want to see if the compound inhibits its activity in cells by measuring the phosphorylation of a known substrate ("Substrate Y").

-

Cell Treatment: Treat cells with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide at its IC50 and 10x IC50 concentrations for a relevant time period (e.g., 1-6 hours). Include a vehicle control.

-

Protein Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). In a separate blot, use an antibody for total Substrate Y as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities. A decrease in the p-Substrate Y signal (normalized to total Substrate Y) in the compound-treated samples indicates inhibition of Kinase X activity in the cell.

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but logical process that moves from broad, phenotypic observations to specific, validated molecular interactions. For 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, the journey begins with establishing a biological context through phenotypic screening and in silico prediction. This is followed by a rigorous, multi-pronged effort of target identification using direct biochemical and indirect genetic methods. Finally, the proposed mechanism is confirmed through biochemical assays and the mapping of downstream cellular signaling events. This systematic approach, built on a foundation of self-validating protocols and orthogonal validation, is essential for transforming a novel molecule from a chemical curiosity into a potential therapeutic agent or a valuable tool for chemical biology.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

-

Xie, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. [Link]

-

Hart, T., et al. (2015). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Science, 350(6264), 1091-1095. [Link]

-

Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Al-Hasani, H., et al. (2020). Novel approaches leading towards peptide GPCR de-orphanisation. British Journal of Pharmacology, 177(11), 2413-2426. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Civelli, O., et al. (2010). Deorphanization of Novel Peptides and Their Receptors. The AAPS Journal, 12(3), 378-384. [Link]

-

Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]

-

Civelli, O., et al. (2010). Deorphanization of novel peptides and their receptors. PubMed. [Link]

-

Civelli, O. (2005). GPCR deorphanizations: the novel, the known and the unexpected transmitters. Trends in Pharmacological Sciences, 26(1), 15-19. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

-

Mitrofanova, D., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

Cavasotto, C. N., & Palomba, D. (2015). Modeling and Deorphanization of Orphan GPCRs. Methods in Molecular Biology, 1335, 135-149. [Link]

-

Lounsbury, K. M. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Pharmacology & Therapeutics, 212, 107567. [Link]

-

Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Der Pharma Lettre, 16(5), 05-06. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Copeland, R. A. (2004). Biochemical Mechanisms of Drug Action: What Does It Take For Success? Nature Reviews Drug Discovery, 3(9), 801-808. [Link]

-

Rajput, K., et al. (2016). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]

-

Bio-Rad Laboratories. (2016). How Optimized Research Workflows Help You Reach the Moon in Drug Discovery. YouTube. [Link]

-

Garcés-Garcés, M. I., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7586. [Link]

-

Mohana Roopan, S., & Sompalle, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3979-3993. [Link]

-

Hossain, M. M., et al. (2023). A Novel Experimental Approach to Understand the Transport of Nanodrugs. Pharmaceutics, 15(8), 2110. [Link]

-

Green, D. V. S., et al. (2007). Competitive Workflow: novel software architecture for automating drug design. Journal of Computer-Aided Molecular Design, 21(10-11), 579-587. [Link]

-

Pandeya, S. N., et al. (2009). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

-

Drug Target Review. (2022). Novel machine learning technique to develop new drugs. Drug Target Review. [Link]

-

Mohana Roopan, S., & Sompalle, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed. [Link]

-

Decherchi, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. [Link]

-

Al-Tel, T. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594. [Link]

-

Szafran, K., et al. (2019). 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy. ResearchGate. [Link]

-

Rahimizadeh, M., et al. (2013). Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 438-445. [Link]

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 3. 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (1017782-61-4) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Biological Targets of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

Abstract

The compound 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide represents a novel chemical entity centered on the seven-membered sultam (a cyclic sulfonamide) scaffold. While the broader class of sultams is recognized for a wide array of biological activities, this specific molecule remains uncharacterized in the scientific literature. This technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its biological targets, designed for researchers in drug discovery and chemical biology. We present a systematic approach that begins with computational hypothesis generation, proceeds through robust experimental screening and identification, and culminates in rigorous target validation. This document serves not as a repository of known data, but as a strategic workflow, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity. Our objective is to equip drug development professionals with a powerful, logic-driven framework to elucidate the mechanism of action for this and other novel small molecules.

Introduction to the Molecule and its Core Scaffold

Chemical Structure and Physicochemical Properties

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS No. 1017782-61-4) is a heterocyclic compound featuring a seven-membered 1,2,7-thiadiazepane ring, which is a type of sultam.[1][2] The core ring is N-substituted with a benzyl group.

| Property | Value | Source |

| CAS Number | 1017782-61-4 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.33 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 72 - 74 °C | [1] |

| InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N | [1] |

The Sultam Scaffold: A Medicinally Privileged Motif

The sultam, or cyclic sulfonamide, is a structural motif of significant interest in medicinal chemistry.[3] Historically associated with antibacterial agents, the application of sultams has expanded dramatically to include a diverse range of therapeutic areas.[4][5] The sulfonamide group, with its two oxygen atoms, is an excellent hydrogen bond acceptor, allowing it to mimic the function of lactams (cyclic amides) while often conferring different physicochemical properties.[3]

Reported biological activities for various sultam-containing molecules include:

-

Anti-inflammatory [3]

-

Anticonvulsant [5]

-

Anticancer [4]

-

Antiviral (including HIV-1 inhibitors) [5]

-

Antidiabetic [4]

This broad polypharmacology suggests that the sultam scaffold is "medicinally privileged," capable of interacting with a wide range of biological targets. The stability and synthetic tractability of five- and six-membered sultam rings have made them the most studied.[4] The seven-membered ring in 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is less common, presenting a unique opportunity for exploring novel biological space.

In Silico Target Prediction: A Primary Strategy for Hypothesis Generation

For a novel chemical entity with no established biological activity, a computational-first approach is a time- and resource-efficient strategy to generate an initial set of testable hypotheses.[6] This process leverages the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar biological targets.

Rationale for a Computational-First Approach

The primary advantage of in silico screening is its ability to rapidly survey a vast landscape of known biological targets. By comparing the structural and electronic features of our query molecule against curated databases of active compounds, we can prioritize target classes that are most likely to interact with the 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold. This narrows the scope of subsequent, more resource-intensive experimental work.

Key In Silico Methodologies

A robust computational workflow should employ multiple, algorithmically distinct methods to build consensus and increase the confidence of predictions.[7]

-

Ligand-Based Similarity Searching: This is the most direct approach. It involves using the 2D or 3D structure of the query molecule to find known bioactive molecules with high similarity. Tools like SwissTargetPrediction, SuperPred, and PharmMapper are excellent resources.[6]

-

Pharmacophore Modeling: This method identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target. The pharmacophore of our molecule can be used to screen libraries of target-annotated compounds.

-

Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets can predict the likelihood of a molecule being active against a particular target.[8]

Proposed In Silico Workflow

The following workflow is designed to triangulate on high-probability targets by integrating results from multiple prediction platforms.

Caption: In Silico Workflow for Target Hypothesis Generation.

Experimental Workflows for Target Deconvolution

Following computational analysis, a systematic experimental cascade is required to first observe a biological effect (phenotypic screening) and then identify the direct molecular target(s) responsible for that effect (target identification and validation).

Phase 1: Phenotypic Screening

Causality: Before searching for a specific molecular target, it is crucial to determine if the compound elicits any biological response in a relevant system, such as human cells. A broad phenotypic screen provides an unbiased view of the compound's potential effects and guides the direction of subsequent target identification efforts. A cell viability assay across a panel of diverse cancer cell lines is a standard and effective starting point.

Protocol: High-Throughput Cell Viability Screening

-

Cell Line Panel Selection: Select a panel of 10-20 cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia) to screen for broad cytotoxic or cytostatic effects.

-

Plate Seeding: Seed cells in 96-well or 384-well microplates at a pre-determined optimal density for each cell line and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to test concentrations ranging from 100 µM to low nM.

-

Compound Treatment: Add the diluted compound to the cell plates. Include vehicle-only (DMSO) controls and a positive control (e.g., Staurosporine). Incubate for 72 hours.

-

Viability Assessment: Use a luminescent ATP-based assay (e.g., CellTiter-Glo®) for its sensitivity and broad linear range. Add the reagent to the plates, incubate as per the manufacturer's instructions, and read luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability). Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Phase 2: Affinity-Based Target Identification

Causality: If a consistent phenotype (e.g., potent cytotoxicity in a specific cell line) is observed, the next logical step is to directly identify the protein(s) that physically interact with the compound. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method to "fish" for binding partners from a complex biological sample.

Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Caption: Workflow for Affinity-Based Target Identification.

Protocol Considerations:

-

Probe Synthesis: This is a critical step. A linker must be attached to a position on the molecule that is not essential for its biological activity. The benzyl group is a potential site for modification.

-

Competition Control: The most important control experiment involves co-incubation of the cell lysate with the affinity probe and an excess of the free, unmodified compound. True binding partners will show significantly reduced signal in the mass spectrometry data in this competition sample.

-

Mass Spectrometry: Use a label-free quantification (LFQ) method to compare the abundance of proteins pulled down in the experimental sample versus the competition control.

Phase 3: Target Validation

Causality: Hits from affinity-based methods must be validated to confirm they are not experimental artifacts and that the engagement of the target by the compound is responsible for the observed cellular phenotype.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

-

Principle: This biophysical assay confirms direct target engagement in intact cells. The binding of a ligand (our compound) typically stabilizes its target protein, increasing the temperature required to denature it.

-

Methodology:

-

Treat intact cells with the compound or vehicle.

-

Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70 °C).

-

Centrifuge to pellet the aggregated, denatured proteins.

-

Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

-

A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control.

-

Protocol 2: Target Knockdown (siRNA/CRISPR)

-

Principle: If the compound's effect is mediated through a specific target, then reducing the expression of that target protein should mimic or occlude the compound's phenotype.

-

Methodology:

-

Use siRNA or a CRISPR-Cas9 system to specifically knock down the expression of the putative target gene in the sensitive cell line.

-

Confirm knockdown by Western blot or qPCR.

-

Perform the same cell viability assay as in the initial phenotypic screen.

-

Validation Criteria:

-

Phenocopy: Knockdown of the target should cause a reduction in cell viability similar to the compound's effect.

-

Resistance: The knockdown cells should be less sensitive to the compound, as its target is already depleted.

-

-

Conclusion

The exploration of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide offers a compelling opportunity to investigate novel pharmacology derived from a less-common seven-membered sultam scaffold. Due to the absence of existing biological data, a systematic and logical pipeline is paramount. The strategy detailed in this guide—initiating with broad, cost-effective in silico predictions to generate hypotheses, followed by unbiased phenotypic screening to identify a cellular effect, and culminating in rigorous, multi-faceted target identification and validation—provides a robust framework for success. This approach minimizes risk by ensuring that each subsequent phase is built upon a foundation of solid data, ultimately leading to a high-confidence elucidation of the compound's mechanism of action and paving the way for its potential development as a therapeutic agent.

References

- Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (n.d.). RSC Medicinal Chemistry.

- Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (2023). ChemMedChem.

- Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (2023). PubMed.

- Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. (n.d.). ChemRxiv.

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2019). MDPI.

- 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide product page. (n.d.). Sigma-Aldrich.

-

Synthesis of 1,3,5-Triazepines and Benzo[f][3][4][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules.

- Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. (2013). Journal of Sulfur Chemistry.

- A precise comparison of molecular target prediction methods. (2025). ChemRxiv.

- In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one. (2014). Medicinal Chemistry Research.

- 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide product page. (n.d.). ChemicalBook.

- In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. (2022). Journal of the Indian Chemical Society.

- Synthesis of 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines and in silico prediction of their biological activities and toxicity. (2024). Journal of Molecular Structure.

Sources

- 1. 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | 1017782-61-4 [sigmaaldrich.com]

- 2. 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | 1017782-61-4 [amp.chemicalbook.com]

- 3. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a novel cyclic sulfamide. In the absence of a directly published synthesis, this document leverages established and robust synthetic methodologies, including the strategic application of Ring-Closing Metathesis (RCM) for the formation of the core seven-membered ring, and subsequent N-benzylation. Each step is rationalized based on analogous transformations reported in peer-reviewed literature, providing a scientifically sound roadmap for the synthesis of this target compound. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel heterocyclic scaffolds for potential therapeutic applications.

Introduction and Rationale

Cyclic sulfonamides, or sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres of amides and their conformational rigidity, make them attractive scaffolds for the design of novel therapeutic agents. While five- and six-membered sultams are well-represented in the literature, the synthesis and exploration of larger ring systems, such as the seven-membered 1,2,7-thiadiazepane dioxide core, remain less explored. The introduction of a benzyl group at the N2 position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This guide proposes a logical and feasible multi-step synthesis for the target molecule, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. The proposed pathway is grounded in well-established synthetic transformations, ensuring a high probability of success for the experienced synthetic chemist.

Proposed Overall Synthetic Scheme

The proposed synthesis is a three-step process commencing with commercially available starting materials. The key strategic elements are the formation of a diene-containing sulfamide precursor, followed by a Ring-Closing Metathesis (RCM) reaction to construct the seven-membered ring, and concluding with the N-benzylation of the cyclic sulfamide.

Caption: Proposed synthetic pathway for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.

Step-by-Step Synthesis Protocol and Mechanistic Insights

Step 1: Synthesis of N,N'-Diallylsulfamide (1)

The synthesis of the RCM precursor begins with the reaction of sulfuryl chloride with allylamine. This reaction forms the symmetrical N,N'-diallylsulfamide.

Protocol:

-

To a stirred solution of allylamine (2.2 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add sulfuryl chloride (1.0 equivalent) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,N'-diallylsulfamide (1).

Causality and Expertise: The use of excess allylamine serves both as a reactant and a base to neutralize the hydrochloric acid formed during the reaction. Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the exothermicity of the reaction.

Step 2: Formation of the 1,2,7-Thiadiazepane Ring System

This step involves two key transformations: the Ring-Closing Metathesis (RCM) to form the unsaturated seven-membered ring, followed by hydrogenation to yield the saturated parent scaffold. RCM has proven to be a powerful tool for the formation of various unsaturated rings, including those containing nitrogen and sulfur heteroatoms.[1][2]

Step 2a: Ring-Closing Metathesis

Protocol:

-

Dissolve N,N'-diallylsulfamide (1) in a suitable degassed solvent (e.g., toluene or dichloromethane) to a concentration of 0.01-0.05 M.

-

Add a second-generation Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 2-5 mol%).

-

Heat the reaction mixture to reflux (40-80 °C, depending on the solvent) and stir under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,2,7-Thiadiazep-4-ene 1,1-dioxide (2).

Causality and Expertise: The choice of a second-generation Grubbs catalyst is based on its higher activity and broader functional group tolerance compared to first-generation catalysts.[2] Performing the reaction at high dilution favors the intramolecular RCM over intermolecular oligomerization.

Caption: Experimental workflow for the Ring-Closing Metathesis step.

Step 2b: Hydrogenation

Protocol:

-

Dissolve the unsaturated cyclic sulfamide (2) in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2,7-Thiadiazepane 1,1-dioxide (3), which may be used in the next step without further purification.

Causality and Expertise: Palladium on carbon is a standard and efficient catalyst for the hydrogenation of alkenes. The reaction is typically clean and high-yielding.

Step 3: N-Benzylation

The final step is the introduction of the benzyl group onto one of the nitrogen atoms of the cyclic sulfamide. Several methods are available for the N-alkylation of sulfonamides.[3]

Protocol:

-

To a stirred solution of 1,2,7-Thiadiazepane 1,1-dioxide (3) (1.0 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (4).

Causality and Expertise: Potassium carbonate is a mild and effective base for the deprotonation of the sulfonamide nitrogen, facilitating nucleophilic attack on the benzyl bromide. The choice of a polar aprotic solvent like DMF can accelerate the SN2 reaction. An alternative "green" approach involves using benzyl alcohol as the alkylating agent in the presence of a manganese catalyst.[3]

Quantitative Data Summary

The following table provides hypothetical but realistic quantitative data for the proposed synthesis, based on yields from analogous reactions in the literature.

| Step | Reactant(s) | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |